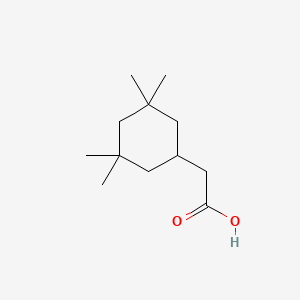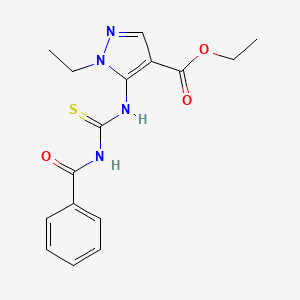
Acryloxymethylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acryloxymethylphosphonic acid is an organophosphorus compound characterized by the presence of both acryloyl and phosphonic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acryloxymethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with phosphonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, including precise temperature control, pressure regulation, and the use of high-purity reagents to achieve high yields and product purity.
Analyse Chemischer Reaktionen
Types of Reactions: Acryloxymethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the acryloyl group to a saturated alkyl group.
Substitution: The acryloyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the acryloyl group under mild conditions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Acryloxymethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of acryloxymethylphosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst. The acryloyl group can undergo polymerization reactions, leading to the formation of cross-linked polymer networks with unique properties.
Vergleich Mit ähnlichen Verbindungen
Aminomethylphosphonic acid: Similar in structure but contains an amino group instead of an acryloyl group.
Phosphoric acid: Lacks the acryloyl group and has different chemical properties.
Phosphinic acid: Contains a different phosphorus oxidation state and exhibits distinct reactivity.
Uniqueness: Acryloxymethylphosphonic acid is unique due to the presence of both acryloyl and phosphonic acid functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo polymerization and chelation reactions makes it particularly valuable in both research and industrial contexts.
Eigenschaften
Molekularformel |
C4H7O5P |
|---|---|
Molekulargewicht |
166.07 g/mol |
IUPAC-Name |
prop-2-enoyloxymethylphosphonic acid |
InChI |
InChI=1S/C4H7O5P/c1-2-4(5)9-3-10(6,7)8/h2H,1,3H2,(H2,6,7,8) |
InChI-Schlüssel |
XAWSJTGHBIOJDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B12309869.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)

![1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B12309892.png)


![rac-[(2R,5S)-5-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride, cis](/img/structure/B12309924.png)

![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)





